molecular formula C14H22N3O5P B155406 Oxolamine phosphate CAS No. 1949-19-5

Oxolamine phosphate

Cat. No. B155406
CAS RN: 1949-19-5
M. Wt: 343.32 g/mol
InChI Key: PSCWWFOVTFSDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxolamine phosphate is a cough suppressant that is available as a generic drug in many jurisdictions . It also has anti-inflammatory activity, which causes a reduction in irritation of the nerve receptors of the respiratory tract . It is mainly used for the treatment of pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis . It is not approved in the USA, but may be marketed elsewhere internationally as a cough suppressant .


Molecular Structure Analysis

Oxolamine phosphate has a molecular formula of C14H22N3O5P . Its average mass is 343.315 Da and its monoisotopic mass is 343.129700 Da . The structure of Oxolamine phosphate can be found on various chemical databases .


Physical And Chemical Properties Analysis

Oxolamine phosphate has a molecular formula of C14H22N3O5P, an average mass of 343.32, and a monoisotopic mass of 343.129707818 . It has been analyzed using liquid chromatography–electrospray ionization-mass spectrometry for quantitative determination in human plasma .

Safety And Hazards

Oxolamine phosphate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

While Oxolamine phosphate is not approved in the USA, it may be marketed elsewhere internationally as a cough suppressant . It is also listed as a prescription drug in New Zealand legislation . Oxolamine phosphate is also approved in Taiwan for the treatment of respiratory tract inflammation . Future research could focus on expanding its approval in other countries and exploring its potential uses in other medical conditions .

properties

IUPAC Name

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.H3O4P/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;1-5(2,3)4/h5-9H,3-4,10-11H2,1-2H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCWWFOVTFSDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157017
Record name Oxolamine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxolamine phosphate

CAS RN

1949-19-5, 131378-45-5
Record name 1,2,4-Oxadiazole-5-ethanamine, N,N-diethyl-3-phenyl-, phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxolamine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131378455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxolamine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxolamine dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.145
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXOLAMINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMG78UE3PU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxolamine phosphate
Reactant of Route 2
Oxolamine phosphate
Reactant of Route 3
Oxolamine phosphate
Reactant of Route 4
Oxolamine phosphate
Reactant of Route 5
Oxolamine phosphate
Reactant of Route 6
Oxolamine phosphate

Citations

For This Compound
12
Citations
D Murali, C Rambabu - Rasayan Journal of Chemistry, 2016 - researchgate.net
The aim of the present study was to develop a stability-indicating HPLC method with UV detection for the determination of oxolamine phosphate in oral syrup. Oxolamine phosphate was …
Number of citations: 5 www.researchgate.net
L Kirilmaz - STP pharma sciences, 1993 - hero.epa.gov
… (EC) and cellulose acetate phthalate (CAP) were used to prepare controlled-release and enteric coated capsule formulations, respectively, containing oxolamine phosphate and were …
Number of citations: 7 hero.epa.gov
L Kirilmaz, T Guneri - 1990 - gcris.ege.edu.tr
The effects of temperature on the stability of oxolamine phosphate and oxolamine citrate solutions and syrups | GCRIS Database | Ege University … Title: The effects of temperature …
Number of citations: 0 gcris.ege.edu.tr
R Cerqua, C Trovello, G Infante, S Ricciardi - Minerva Medica, 1981 - europepmc.org
… -inflammatory activity, and the local and systemic tolerance of guacetisal, an active principle obtained by the esterification of acetylsalicylic acid and guaiacol, and oxolamine phosphate, …
Number of citations: 2 europepmc.org
BB Ceyhan, S Karakurt - Respiratory medicine, 2002 - Elsevier
… The patients were then randomized to either oral oxolamine phosphate syrup (PEREBRONs 50 mg 5 mlÀ1, Santa Pharma, Istanbul, Turkey) or placebo (prepared by drug company). …
Number of citations: 13 www.sciencedirect.com
I Akin, Ü KARADEMİR, A Belge… - Kafkas Üniversitesi …, 2016 - vetdergikafkas.org
… A toxic insult to the retina was proposed similar to what have been reported previously [10], the only other drug, oxolamine phosphate, had not been associated with retinopathy. …
Number of citations: 4 vetdergikafkas.org
İ Ağababaoğlu, H Ersöz, ÖÖ Yıldız… - Turkish Journal of …, 2020 - ncbi.nlm.nih.gov
… All patients in the bronchoscopic group were treated with an antitussive medication for seven days (Oxolamine phosphate 150 mg tid) to prevent the displacement of the stent. Three …
Number of citations: 4 www.ncbi.nlm.nih.gov
VK Özkan, MT UZUN - jpcbs.info
In this study, it was aimed to determine of Microfungal contamination in some used oral liquid pharmaceuticals. 25 different oral liquid pharmaceuticals were used. 1ml of liquid …
Number of citations: 2 www.jpcbs.info
G Batıhan, KC Ceylan, ŞÖ Kaya - Current Thoracic Surgery - cts.tgcd.org.tr
… The antitussive medication (Oxolamine phosphate 150 mg tid) administered for seven days to prevent the displacement of the stent. Even if the air leak ended after endobronchial stent …
Number of citations: 3 cts.tgcd.org.tr
V Guarnieri, S Barni, M Giovannini… - Clinical and …, 2022 - ncbi.nlm.nih.gov
… 84 No Cefotaxima, miocamicin, cephoperazone, oxolamine phosphate, chlorphenamine Yes Before Dose 1 0 mm No No contraindications to vaccination; vaccination in supine position …
Number of citations: 9 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.